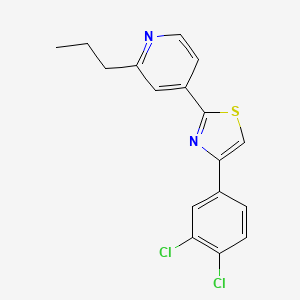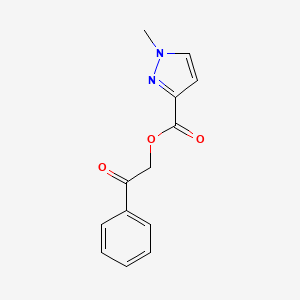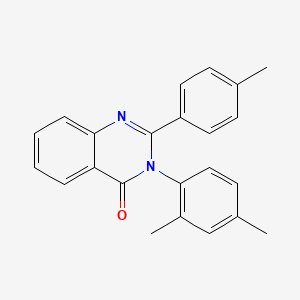![molecular formula C16H11Cl2N3O2S B10869671 2-chloro-5-[3-(4-chlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10869671.png)
2-chloro-5-[3-(4-chlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[3-(4-chlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound that features a triazole ring, a benzyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[3-(4-chlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple steps, including the formation of the triazole ring, the introduction of the benzyl group, and the final coupling with the benzoic acid derivative. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl group is introduced.
Coupling with Benzoic Acid Derivative: The final step involves coupling the triazole intermediate with a chlorobenzoic acid derivative under conditions that promote esterification or amidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl and chlorobenzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-chloro-5-[3-(4-chlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-[3-(4-chlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the sulfanyl group are critical for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzoic acid: A simpler analog that lacks the triazole and benzyl groups.
4-chlorobenzyl alcohol: Contains the benzyl group but lacks the triazole and benzoic acid moieties.
5-sulfanyl-1,2,4-triazole derivatives: Compounds with similar triazole and sulfanyl groups but different substituents.
Uniqueness
2-chloro-5-[3-(4-chlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the benzyl group enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H11Cl2N3O2S |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-chloro-5-[3-[(4-chlorophenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-3-1-9(2-4-10)7-14-19-20-16(24)21(14)11-5-6-13(18)12(8-11)15(22)23/h1-6,8H,7H2,(H,20,24)(H,22,23) |
InChI Key |
HKUNICWHOQJZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-8-[4-(cyclopentylacetyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10869589.png)

![(4Z)-2-phenyl-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869596.png)
![1,3-dimethyl-8-[4-(thiophen-2-ylacetyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10869598.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869601.png)
![6-Amino-4-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10869605.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10869632.png)

![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869645.png)
![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869650.png)
![ethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10869655.png)
![[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10869658.png)
![3-{[(E)-1H-indol-3-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10869666.png)
